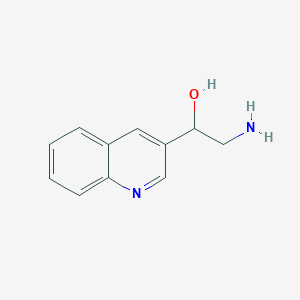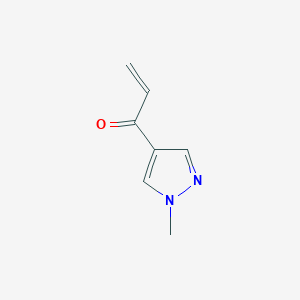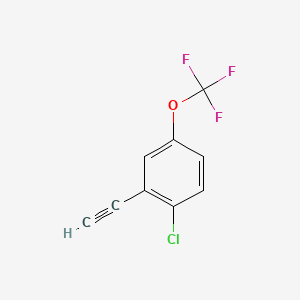
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4ClF3O It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a trifluoromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound under mild conditions . Another approach is the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Reagents such as halogens or hydrogen halides can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions may result in the formation of alkenes or alkynes.
Aplicaciones Científicas De Investigación
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-(trifluoromethoxy)benzene: Lacks the ethynyl group, which affects its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1-Chloro-2-ethynyl-4-(trifluoromethoxy)benzene is unique due to the presence of both the ethynyl and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the ability to participate in a wide range of chemical reactions.
Propiedades
Número CAS |
2866308-29-2 |
|---|---|
Fórmula molecular |
C9H4ClF3O |
Peso molecular |
220.57 g/mol |
Nombre IUPAC |
1-chloro-2-ethynyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H4ClF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H |
Clave InChI |
KWULMZXFHNZMPG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


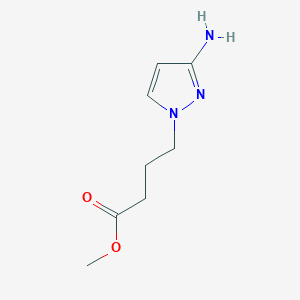
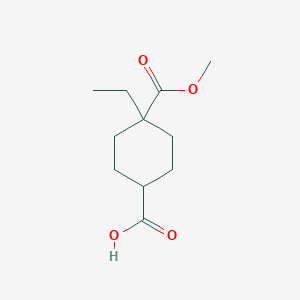
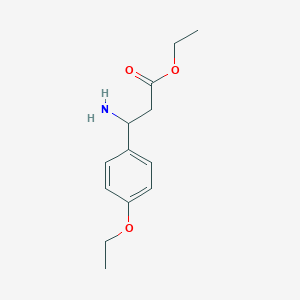

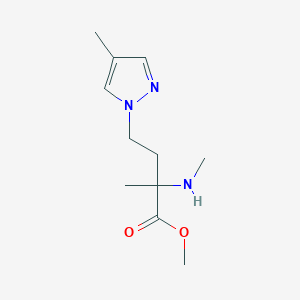
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
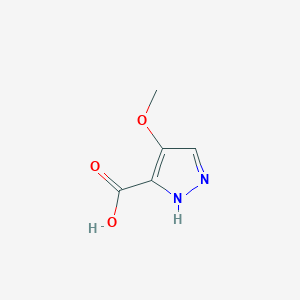
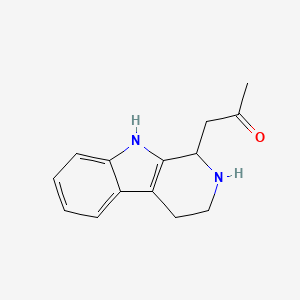
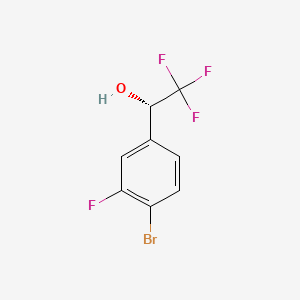
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

